REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C(B(CC)[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)C.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3.4,^1:35,54|
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)OC
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Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.73 g
|
Type
|
reactant
|
Smiles
|
C(C)B(C=1C=NC=CC1)CC
|
Name
|
|
Quantity
|
44.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant oil was purified by flash chromatography (1:1 ethyl acetate/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
Product fractions were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.75 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |